molecular formula C10H8NaO3 B1668267 Cantabiline sodium CAS No. 5980-33-6

Cantabiline sodium

Cat. No.: B1668267
CAS No.: 5980-33-6
M. Wt: 199.16 g/mol
InChI Key: KENPYGBXCKRFQR-UHFFFAOYSA-N
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Description

Cantabiline sodium, also known as 4-methylumbelliferone sodium salt, is a coumarin derivative with a variety of biological and chemical applications. It is recognized for its spasmolytic, choleretic, and UV-protective properties. Additionally, it is used in analytical chemistry for the determination of nitric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cantabiline sodium can be synthesized through the reaction of 4-methylumbelliferone with sodium hydroxide. The reaction typically involves dissolving 4-methylumbelliferone in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of 4-methylumbelliferone with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cantabiline sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which have distinct biological and chemical properties .

Mechanism of Action

Cantabiline sodium exerts its effects primarily through the inhibition of hyaluronan synthesis. It depletes UDP-glucuronic acid, a common substrate for hyaluronan synthesis, thereby inhibiting cell proliferation and inducing apoptosis. This mechanism is particularly relevant in the context of cancer research, where hyaluronan plays a role in tumor metastasis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of hyaluronan synthesis, making it a valuable tool in cancer and cell biology research. Its combination of spasmolytic, choleretic, and UV-protective properties also distinguishes it from other coumarin derivatives .

Properties

CAS No.

5980-33-6

Molecular Formula

C10H8NaO3

Molecular Weight

199.16 g/mol

IUPAC Name

sodium;4-methyl-2-oxochromen-7-olate

InChI

InChI=1S/C10H8O3.Na/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;/h2-5,11H,1H3;

InChI Key

KENPYGBXCKRFQR-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+]

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O.[Na]

Appearance

Solid powder

5980-33-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cantabiline sodium;  LM 94 sodium;  Hymecromone sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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